molecular formula C5H8N2O3 B3207629 5-(Methoxymethyl)imidazolidine-2,4-dione CAS No. 104540-39-8

5-(Methoxymethyl)imidazolidine-2,4-dione

Cat. No.: B3207629
CAS No.: 104540-39-8
M. Wt: 144.13 g/mol
InChI Key: BBSQTQNQEAVBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)imidazolidine-2,4-dione (CAS 104540-39-8) is a chemical compound belonging to the imidazolidine-2,4-dione class, commonly known as hydantoin. With the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol, this compound serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research . The imidazolidine-2,4-dione core is a privileged structure in pharmaceutical development due to its wide range of biological activities. Recent scientific investigations highlight the significance of this scaffold, particularly in anticancer research. Studies have demonstrated that derivatives incorporating the imidazolidine-2,4-dione moiety can exhibit potent antitumor activities by targeting critical pathways involved in cancer proliferation . For instance, such derivatives have been shown to inhibit key enzymatic targets like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are crucial drivers in various human cancers . Furthermore, beyond oncology, this structural motif is actively explored for other therapeutic applications. Research indicates that imidazolidine-2,4-dione derivatives can be designed as selective inhibitors for enzymes like protein tyrosine phosphatase-1B (PTP1B), a validated target for type 2 diabetes and obesity, showcasing the scaffold's potential in metabolic disorder research . This product is presented as a high-purity building block to support advanced chemical synthesis and biological screening. It is intended for use by qualified researchers in the development of novel molecular entities, biochemical probes, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-10-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSQTQNQEAVBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277102
Record name 5-(Methoxymethyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104540-39-8
Record name 5-(Methoxymethyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104540-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxymethyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Imidazolidinedione, 5-(methoxymethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the Imidazolidine-2,4-dione Core

The formation of the imidazolidine-2,4-dione ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. These methods typically involve the condensation and cyclization of precursors containing the necessary nitrogen and carbon atoms.

Bucherer-Bergs Reaction and Its Modern Adaptations

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that is widely used for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubmdpi.com The classical approach involves heating an aldehyde or ketone with ammonium (B1175870) carbonate and an alkali metal cyanide (such as potassium or sodium cyanide). encyclopedia.pub The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to the hydantoin (B18101) ring. jsynthchem.com

The general mechanism involves the initial reaction of the carbonyl compound with ammonium carbonate to form an imine. Subsequent addition of cyanide generates an α-aminonitrile. The aminonitrile then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid derivative, which undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the more stable hydantoin structure. jsynthchem.com

Modern adaptations of the Bucherer-Bergs reaction have focused on improving yields, reducing reaction times, and employing milder conditions. These include the use of ultrasound irradiation and alternative solvents or catalysts to enhance the efficiency of the synthesis. researchgate.net

Table 1: Key Features of the Bucherer-Bergs Reaction
FeatureDescription
Reactants Aldehyde or Ketone, Ammonium Carbonate, Alkali Metal Cyanide
Product 5-Substituted or 5,5-Disubstituted Hydantoin
Key Intermediate α-Aminonitrile
Advantages One-pot synthesis, readily available starting materials, broad substrate scope. encyclopedia.pub
Limitations Use of toxic cyanides, sometimes requires elevated temperatures and pressures.

Urech Reaction

The Urech reaction provides a route to hydantoins starting from α-amino acids. In this method, an α-amino acid is treated with potassium cyanate (B1221674), followed by acid-catalyzed cyclization of the resulting ureido acid intermediate to form the hydantoin ring. This method is particularly useful for synthesizing 5-substituted hydantoins where the corresponding α-amino acid is readily available.

The reaction mechanism begins with the nucleophilic attack of the amino group of the amino acid on potassium cyanate to form an N-carbamoyl amino acid (ureido acid). Subsequent treatment with a strong acid promotes the intramolecular cyclization, where the terminal nitrogen of the urea (B33335) moiety attacks the carboxylic acid carbon, followed by dehydration to yield the imidazolidine-2,4-dione ring.

Biltz Synthesis

The Biltz synthesis is another classical method for preparing hydantoins, specifically 5,5-disubstituted derivatives. This reaction involves the condensation of a 1,2-dicarbonyl compound, such as an α-diketone (e.g., benzil), with urea in the presence of a base. nih.govresearchgate.net The reaction proceeds via a pinacol-type rearrangement of an intermediate formed from the initial condensation.

Recent advancements have led to the development of catalytic enantioselective versions of the Biltz synthesis, allowing for the stereocontrolled preparation of chiral hydantoins. researchgate.net These methods often employ chiral catalysts to control the facial selectivity of the nucleophilic attack, leading to high enantiomeric excesses in the final products.

Condensation Reactions with Carbonyl Compounds, including Knoevenagel Type

Condensation reactions provide a versatile platform for the synthesis of hydantoin precursors. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, can be employed to form a C-C bond that is subsequently incorporated into the hydantoin ring. wikipedia.orgsigmaaldrich.com Typically, a compound containing the hydantoin core or a precursor is reacted with an aldehyde or ketone in the presence of a basic catalyst. rsc.org

For instance, 5-arylidene hydantoins are commonly synthesized via the Knoevenagel condensation of hydantoin itself (or a derivative) with an aromatic aldehyde. This reaction is often catalyzed by weak bases like piperidine (B6355638) or ethanolamine. The resulting α,β-unsaturated product can then be subjected to further chemical transformations if desired.

Cyclization Reactions Involving Urea and Derivatives

The cyclization of urea or its derivatives with appropriate difunctional compounds is a fundamental strategy for constructing the imidazolidine-2,4-dione ring. google.com These reactions can be either intramolecular or intermolecular. A common approach involves the reaction of urea with an α-amino acid or an α-hydroxy acid derivative.

For example, the reaction of an α-amino ester with an isocyanate generates a ureido ester, which can then be cyclized under basic or acidic conditions to afford the hydantoin. nih.gov Similarly, direct cyclization of N-carbamoyl amino acids (ureido acids), which can be formed from the reaction of amino acids with cyanates, is a key step in the Urech synthesis.

Targeted Synthesis Strategies for 5-(Methoxymethyl)imidazolidine-2,4-dione

While a specific, uniquely named synthesis for this compound is not prominently featured in the literature, its preparation can be readily achieved by applying the established synthetic methodologies to starting materials bearing the required methoxymethyl group.

A highly plausible and direct route is the Bucherer-Bergs reaction using methoxyacetaldehyde (B81698) as the carbonyl component.

Reaction: Methoxyacetaldehyde would be reacted with ammonium carbonate and an alkali metal cyanide.

Mechanism: The reaction would proceed through the formation of 2-amino-3-methoxypropanenitrile (B13259310) as the key intermediate. This aminonitrile would then undergo cyclization with carbon dioxide (from ammonium carbonate) to furnish this compound.

Another effective strategy would be the Urech reaction starting from the corresponding α-amino acid, O-methylserine (2-amino-3-methoxypropanoic acid). hmdb.canih.gov

Reaction: O-methylserine would be treated with potassium cyanate to form N-carbamoyl-O-methylserine.

Mechanism: Subsequent acid-catalyzed intramolecular cyclization of this ureido acid derivative would yield the target compound, this compound.

Table 2: Plausible Targeted Synthesis Routes
Synthetic MethodKey Starting MaterialBrief Description
Bucherer-Bergs Reaction MethoxyacetaldehydeOne-pot reaction with (NH₄)₂CO₃ and KCN/NaCN.
Urech Reaction O-MethylserineReaction with KOCN followed by acid-catalyzed cyclization.

These targeted approaches leverage well-understood reaction mechanisms to specifically introduce the methoxymethyl group at the 5-position of the imidazolidine-2,4-dione core, providing reliable pathways to this particular compound.

Derivatization and Functionalization Strategies at Key Positions of the Imidazolidine-2,4-dione Scaffold

The reactivity of the hydantoin ring at its various positions enables a wide range of chemical transformations. The C5 position can be further substituted, and the nitrogen atoms are amenable to alkylation and acylation. Additionally, the carbonyl groups can be converted to thiocarbonyls, and the entire scaffold can be incorporated into more complex fused ring systems.

The synthesis of 5,5-disubstituted hydantoins is a well-established field, with the Bucherer-Bergs reaction being a prominent method. nih.gov This one-pot multicomponent reaction typically utilizes a ketone or an aldehyde, an alkali cyanide, and ammonium carbonate to generate the desired hydantoin. nih.govorgsyn.org In the context of creating derivatives from a pre-existing 5-substituted hydantoin like this compound, direct C5-alkylation would be the target transformation. However, the more common approach to access 5,5-disubstituted hydantoins is to start from a corresponding ketone. For instance, to synthesize a 5-methyl-5-(methoxymethyl)hydantoin, one would ideally start from methoxymethyl ethyl ketone.

Spirohydantoins, a class of compounds where the C5 carbon of the hydantoin ring is part of a spirocyclic system, are of significant interest due to their conformational rigidity and potential as bioactive molecules. ijacskros.comresearchgate.net These are typically synthesized from cyclic ketones via the Bucherer-Bergs reaction. nih.gov For example, the reaction of cyclohexanone (B45756) yields a spirohydantoin. nih.gov Another approach involves the [4+2]-cycloaddition of 5-methylidene-hydantoins with dienes to form spiro-derivatives. mdpi.com

A general strategy for producing 5,5-disubstituted hydantoins involves a tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals, which leads to the formation of a quaternary amino acid precursor that cyclizes to the hydantoin. researchgate.net

Table 1: Examples of C5-Substitution Reactions for Hydantoin Synthesis

Starting MaterialReagentsProduct TypeReference
Ketone/AldehydeKCN, (NH₄)₂CO₃5,5-Disubstituted Hydantoin nih.govorgsyn.org
Cyclic KetoneKCN, (NH₄)₂CO₃Spirohydantoin nih.gov
5-Methylidene-hydantoinDiene, Lewis AcidSpirohydantoin mdpi.com
Silyl Ketene AcetalAzocarboxamide, Base5,5-Disubstituted Hydantoin researchgate.net

The nitrogen atoms of the imidazolidine-2,4-dione ring can be readily functionalized through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of hydantoin-based compounds. N-3 and C-5 substituted imidazolidines are common targets in the development of new pharmaceutical agents. nih.govresearchgate.netmdpi.com

N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The regioselectivity of the alkylation (N1 vs. N3) can be influenced by the reaction conditions and the nature of the substituents on the hydantoin ring. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Table 2: General Conditions for N-Substitution of Hydantoins

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)N-Alkyl Hydantoin
N-AcylationAcyl chloride or Anhydride (B1165640), BaseN-Acyl Hydantoin

Thiohydantoins, which are sulfur analogs of hydantoins, exhibit a wide range of biological activities. jchemrev.comnih.gov They can be synthesized by replacing one or both carbonyl groups of the hydantoin ring with a thiocarbonyl group. jchemrev.com The most common are 2-thiohydantoins and 4-thiohydantoins. jchemrev.com

One of the primary methods for synthesizing 2-thiohydantoins is the reaction of an α-amino acid with thiourea, often under heating. nih.gov Alternatively, α-amino acids can be reacted with an isothiocyanate. nih.gov For a pre-formed hydantoin like this compound, conversion to a thiohydantoin would typically involve a thionation reaction. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used to convert carbonyls to thiocarbonyls. The selective thionation of one carbonyl group over the other can be a synthetic challenge. Another method involves the desulfurization of spiro-thiohydantoins using hydrogen peroxide to yield the corresponding hydantoin. mdpi.com

The synthesis of 5-methylene-thiohydantoins has been reported via solid-phase synthesis, starting from an immobilized amino acid. mdpi.com

Table 3: Methods for the Synthesis of Thiohydantoins

Starting MaterialReagentsProduct TypeReference
α-Amino AcidThiourea2-Thiohydantoin (B1682308) nih.gov
α-Amino AcidIsothiocyanate2-Thiohydantoin nih.gov
HydantoinLawesson's Reagent / P₄S₁₀Thiohydantoin jchemrev.com
Immobilized Amino AcidFmoc-isothiocyanate5-Methylene-thiohydantoin mdpi.com

The synthesis of fused bicyclic and tricyclic hydantoins has gained attention as it leads to conformationally constrained scaffolds with potential for novel biological activities. researchgate.net One strategy involves the intramolecular cyclization of a hydantoin bearing a reactive side chain. For example, 5-alkenyl hydantoins can undergo selenium-promoted intramolecular cyclization to form fused bicyclic systems. researchgate.net This reaction is regiospecific, favoring the 5-exo-trig ring closure. researchgate.net

Another approach utilizes the cyclization of dipeptides. A method using trifluoromethanesulfonic anhydride (Tf₂O) and pyridine (B92270) can convert Boc-protected dipeptides into highly substituted chiral hydantoins, including fused bicyclic and tricyclic compounds, in a single step. organic-chemistry.orgnih.gov A three-step synthesis of tricyclic 4,5-dihydro-1H-benzo[e] jchemrev.comclockss.orgdiazepines fused to a hydantoin ring has been developed, employing a Ugi-5-component reaction followed by deprotection and cyclization steps. nih.gov Similarly, the synthesis of tricyclic hydantoins of the homotriquinane type has been achieved through a sequence involving the Bucherer-Bergs reaction to form a spiro-bicyclic hydantoin with an alkenyl moiety, followed by an amidoselenylation reaction to induce intramolecular cyclization. researchgate.net

The synthesis of molecules containing two hydantoin moieties, or bis-hydantoins, represents an interesting area of chemical space. These "twin-drug" type compounds can be synthesized by linking two hydantoin precursors. For instance, a di-isocyanate, such as 4,4'-oxybis(isocyanobenzene), can be reacted with an amino acid ester to form a molecule containing two urea functionalities, which can then be cyclized to form a bis-hydantoin structure. clockss.org This approach allows for the creation of larger, more complex molecules with the potential for multivalent interactions with biological targets.

Catalytic Approaches in Hydantoin Synthesis and Modification

Catalysis plays a significant role in the efficient and selective synthesis and modification of hydantoins. Various catalytic systems have been developed to improve yields, reduce reaction times, and control stereochemistry.

Lewis acids are often employed to catalyze the [4+2]-cycloaddition reactions of 5-methylideneimidazolones with dienes for the synthesis of spiro-hydantoins. mdpi.com In the synthesis of 5,5-disubstituted hydantoins, silver-catalysis has been used for the amination of silyl ketene acetals. researchgate.net

Phase transfer catalysis has been utilized in the cyclization of 2-thiohydantoin derivatives with 1,4-dibromobutane (B41627) to produce imidazo[2,1-b]thiazepines. researchgate.net Organocatalysis has also been shown to be important in improving the yield and stereoselectivity of some organic reactions leading to thiohydantoin products. jchemrev.com

More recently, rhodium and copper catalysis have been effective in the (5 + 1) cycloaddition of diazooxindoles with imidazolidines to create novel piperazine-spirooxindole frameworks. rsc.org These transition metal catalysts are potent for reactions involving diazocarbene-ylide intermediates. rsc.org

Table 4: Catalytic Methods in Hydantoin Chemistry

Reaction TypeCatalystProduct TypeReference
[4+2]-CycloadditionLewis AcidSpiro-hydantoin mdpi.com
Amination of Silyl Ketene AcetalsSilver Catalyst5,5-Disubstituted Hydantoin researchgate.net
Cyclization of 2-ThiohydantoinsPhase Transfer CatalystFused Thiohydantoin researchgate.net
(5 + 1) CycloadditionRhodium or Copper CatalystSpiro-piperazine-hydantoin rsc.org

Role of Specific Catalysts (e.g., Piperidine, Methylamine (B109427), Organoselenium)

Catalysts are pivotal in the synthesis of hydantoin derivatives, influencing reaction rates, yields, and sometimes selectivity.

Piperidine : This secondary amine is frequently employed as a basic catalyst, particularly in condensation reactions that form precursors to the hydantoin ring. nih.gov Its primary role is in Knoevenagel-type condensations between an active methylene compound (like hydantoin itself or its precursors) and an aldehyde. researchgate.net The mechanism involves the initial formation of an iminium ion from the aldehyde and piperidine. researchgate.netnih.gov This iminium ion is a more potent electrophile than the original aldehyde. Subsequently, piperidine or another base facilitates the deprotonation of the active methylene compound, creating a nucleophilic enolate that attacks the iminium ion. nih.gov A final elimination step regenerates the catalyst and yields the condensed product. researchgate.netnih.gov While direct catalysis for this compound is not explicitly detailed, piperidine's utility in forming the analogous 5-benzylidenehydantoins is well-established. nih.gov

Methylamine : As a primary amine, methylamine can act as a reactant in multicomponent reactions (MCRs) that produce N-substituted hydantoins. In pathways like the Ugi reaction, a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.orgorganic-chemistry.org Subsequent intramolecular cyclization of this adduct can lead to a hydantoin ring. In this context, methylamine would be incorporated into the final structure, typically at the N-1 or N-3 position of the imidazolidine-2,4-dione core.

Organoselenium Compounds : The role of organoselenium compounds as direct catalysts for the synthesis of this compound is not prominently documented in available literature. However, these compounds are recognized for their catalytic activity in various organic transformations. acs.orgexlibrisgroup.com For instance, organoselenium catalysis is effective in cross-dehydrogenative coupling reactions. acs.org Isosteric replacement of sulfur with selenium has led to the development of selenohydantoins, which are investigated for their pharmacological properties, but this relates to structural variation rather than catalysis. nih.gov

Table 1: Summary of Catalyst Roles in Hydantoin Synthesis
Catalyst/ReagentTypical Role in Hydantoin SynthesisMechanistic Function
PiperidineBasic catalyst for condensation reactionsForms a more reactive iminium ion intermediate with aldehydes; facilitates deprotonation of active methylene groups. researchgate.netnih.gov
MethylaminePrimary amine component in MCRsActs as a nucleophile, incorporated into the final hydantoin structure (e.g., Ugi reaction). wikipedia.org
OrganoseleniumNot established as a direct catalyst for this synthesisKnown to catalyze other organic reactions (e.g., C-C bond formation) and used to create selenium analogs (selenohydantoins). acs.orgnih.gov

Microwave-Assisted Synthetic Procedures

The application of microwave irradiation has emerged as a significant process intensification tool in organic synthesis, including the formation of hydantoins. researchgate.net Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. ucl.ac.beresearchgate.net

For hydantoin synthesis, microwave irradiation has been successfully applied to the Bucherer–Bergs reaction and related multicomponent strategies. ucl.ac.beresearchgate.net For instance, a four-component reaction to create the 5,5-disubstituted hydantoin nucleus can be efficiently conducted under microwave conditions, achieving in one hour what might take 24 hours using a sealed tube at the same temperature. ucl.ac.be This acceleration is attributed to the efficient and uniform heating of the reaction mixture. Continuous flow processes for the Bucher-Bergs reaction have also been intensified using high temperatures, and the resulting hydantoins can be further modified under batch microwave conditions. researchgate.netresearchgate.net

Solvent-Free Reaction Conditions

A growing emphasis on green chemistry has promoted the development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. For hydantoin synthesis, which often involves highly polar reagents, solubility issues can hamper efficiency in traditional batch processes. researchgate.net Solvent-free, or neat, reaction conditions represent a powerful green alternative.

While many hydantoin syntheses are performed in aqueous or alcoholic media, related heterocycle syntheses have been effectively performed under solvent-free conditions, often using a catalyst to facilitate the reaction. For example, the synthesis of highly substituted imidazoles can be achieved by the condensation of reagents under solvent-free conditions using molecular iodine as a catalyst. This approach offers operational simplicity and high yields. The Bucherer-Bergs reaction itself is typically conducted in a mixture of water and ethanol, with water acting as an environmentally benign solvent. mdpi.comwikipedia.org

Mechanistic Investigations of Key Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of the hydantoin ring is governed by several key mechanistic steps, including rearrangements and cyclizations.

Elucidation of Reaction Mechanisms (e.g., Benzylic Rearrangement)

While the term "benzylic rearrangement" might be used loosely, the most relevant skeletal rearrangement in the context of certain hydantoin syntheses is the Biltz synthesis, which involves a pinacol-type rearrangement. For example, in the synthesis of the well-known hydantoin drug Phenytoin from benzil (B1666583) (a 1,2-diketone) and urea, the reaction is believed to proceed via an intramolecular cyclization to form a heterocyclic pinacol (B44631) intermediate. This intermediate then undergoes a 1,2-phenyl shift upon acidification to yield the final 5,5-diphenylhydantoin product. This type of rearrangement is a key pathway for constructing 5,5-disubstituted hydantoins from α-dicarbonyl compounds.

Analysis of Intramolecular Cyclization Pathways

The final, ring-forming step in most hydantoin syntheses is an intramolecular cyclization. The nature of this cyclization depends on the specific pathway and intermediates involved.

From α-Amino Nitriles (Bucherer-Bergs Pathway) : In the Bucherer-Bergs reaction, an α-aminonitrile intermediate reacts with carbon dioxide (often from ammonium carbonate) to form a cyano-carbamic acid. researchgate.netalfa-chemistry.com This intermediate undergoes a rapid intramolecular cyclization where the carbamic acid's oxygen or nitrogen atom attacks the nitrile carbon. This leads to a 5-imino-oxazolidin-2-one, which then rearranges to the more stable hydantoin structure. wikipedia.orgalfa-chemistry.com

From α-Amino Amides : Enantiomerically pure hydantoins can be prepared from α-amino amides to preserve stereochemistry. organic-chemistry.orgfigshare.com In this method, a carbonylating agent like triphosgene (B27547) or carbonyldiimidazole (CDI) is used. organic-chemistry.orgorganic-chemistry.org The α-amino amide reacts to form an isocyanate intermediate, which then undergoes intramolecular cyclization via the attack of the amide nitrogen onto the isocyanate carbon to close the hydantoin ring. nih.gov

Via aza-Michael Addition : Some modern syntheses construct the hydantoin ring through a domino process that includes an intramolecular aza-Michael addition. rsc.org In these routes, a suitably constructed precursor containing a nucleophilic amine and an α,β-unsaturated system undergoes cyclization to form the five-membered ring. acs.orgresearchgate.net

Tentative Pathways for Multicomponent Hydantoin Formation

Multicomponent reactions (MCRs) are highly efficient for building complex molecules like hydantoins in a single pot. The Bucherer-Bergs reaction is the archetypal MCR for this purpose. encyclopedia.pub

A plausible, tentative pathway for the Bucherer-Bergs multicomponent synthesis of a 5,5-disubstituted hydantoin is as follows: mdpi.comwikipedia.orgalfa-chemistry.com

Iminium Formation : An aldehyde or ketone reacts with ammonia (B1221849) (from ammonium carbonate) to form an imine.

α-Amino Nitrile Formation : The imine is then attacked by a cyanide ion (from KCN or NaCN) to form a crucial α-aminonitrile intermediate. Alternatively, the starting carbonyl can first form a cyanohydrin, which then reacts with ammonia. wikipedia.org

Carbamate (B1207046) Formation : The amino group of the α-aminonitrile acts as a nucleophile and attacks a molecule of carbon dioxide (also from ammonium carbonate), forming an N-carbamate intermediate (a cyano-carbamic acid). researchgate.netalfa-chemistry.com

Intramolecular Cyclization : The molecule undergoes a ring-closing reaction. The carbamate nitrogen attacks the nitrile carbon, leading to an iminohydantoin intermediate after dehydration.

Tautomerization/Hydrolysis : The iminohydantoin rapidly tautomerizes or is hydrolyzed to the final, more thermodynamically stable imidazolidine-2,4-dione product.

Another important MCR is the Ugi reaction, which can be adapted for hydantoin synthesis. nih.govresearchgate.net This four-component reaction produces a bis-amide intermediate, which can be designed to undergo a subsequent base-induced intramolecular cyclization, where an amide nitrogen attacks a carbonyl group to form the hydantoin ring. organic-chemistry.orgnih.gov

Table 2: List of Chemical Compounds
Compound NameChemical Formula / Class
This compoundC5H8N2O3
PiperidineC5H11N
MethylamineCH5N
HydantoinC3H4N2O2
Phenytoin (5,5-Diphenylhydantoin)C15H12N2O2
BenzilC14H10O2
UreaCH4N2O
Ammonium Carbonate(NH4)2CO3
Potassium CyanideKCN
TriphosgeneC3Cl6O3
Carbonyldiimidazole (CDI)C7H6N4O

Reactivity and Advanced Chemical Reactions of Imidazolidine 2,4 Dione Derivatives

Electrophilic and Nucleophilic Reactivity of the Imidazolidine-2,4-dione Ring System

The hydantoin (B18101) ring possesses multiple sites susceptible to both electrophilic and nucleophilic attack, making it a versatile scaffold for chemical modification. thieme-connect.de The reactivity of each position is influenced by the electronic properties of the ring and its substituents.

Nucleophilic Reactivity: The nitrogen atoms (N-1 and N-3) and the carbon at the C-5 position are the primary sites for nucleophilic reactions.

N-1 and N-3 Positions: The presence of two adjacent carbonyl groups renders the protons on the nitrogen atoms acidic. The N-3 proton is generally more acidic (pKa ≈ 9) than the N-1 proton, making N-3 the typical site for initial deprotonation and subsequent alkylation or acylation under basic conditions. thieme-connect.de Selective N-1 substitution can be achieved through various strategies, often involving protection-deprotection steps or specific reaction conditions. thieme-connect.de

C-5 Position: The C-5 position behaves as a reactive methylene (B1212753) group. thieme-connect.de It is amenable to base-catalyzed reactions, such as the Knoevenagel condensation with aldehydes, to form 5-alkylidenehydantoins. thieme-connect.de This reactivity is due to the ability of the adjacent carbonyl groups to stabilize the resulting carbanion.

Electrophilic Reactivity: The carbonyl carbons (C-2 and C-4) and the exocyclic double bond of 5-alkylidene derivatives are the main electrophilic centers.

Carbonyl Groups (C-2 and C-4): These positions are susceptible to attack by nucleophiles, which can lead to ring-opening hydrolysis under acidic or basic conditions, ultimately yielding α-amino acids. thieme-connect.dewikipedia.org

5-Alkylidene Hydantoins: The double bond in 5-alkylidenehydantoins, formed via condensation at the C-5 position, can undergo conjugate addition reactions with various nucleophiles. researchgate.net These derivatives can also react with electrophilic reagents like m-CPBA for epoxidation. researchgate.net

A summary of the reactive sites on the imidazolidine-2,4-dione ring is presented below.

Table 1: Reactive Sites of the Imidazolidine-2,4-dione Ring
Position Type of Reactivity Common Reactions
N-1 Nucleophilic Alkylation, Acylation
N-3 Nucleophilic (more acidic) Alkylation, Acylation
C-2, C-4 Electrophilic Nucleophilic attack, Hydrolysis

Stereoselective Synthesis and Chiral Control at the C5 Position

The C-5 position of the hydantoin ring is a common stereocenter in many biologically active molecules. thieme-connect.decanterbury.ac.nz Achieving chiral control at this position is a key challenge in the synthesis of enantiomerically pure 5-substituted hydantoins like 5-(Methoxymethyl)imidazolidine-2,4-dione.

Several strategies have been developed for the stereoselective synthesis of these compounds:

From Chiral α-Amino Acids: A traditional and reliable method involves the cyclization of optically active α-amino acids. researchgate.net This approach generally proceeds with retention of stereochemistry.

Asymmetric Hydrogenation: Prochiral 5-alkylidenehydantoins can be asymmetrically hydrogenated using chiral catalysts to produce enantioenriched 5-substituted hydantoins. canterbury.ac.nz Catalysts based on rhodium, iridium, and palladium with chiral phosphine (B1218219) ligands have shown high yields and enantioselectivities. canterbury.ac.nz

Chiral Acid-Catalyzed Condensation: A more recent development is the single-step enantioselective synthesis through the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst. canterbury.ac.nz This method allows for the direct formation of 5-monosubstituted hydantoins with high enantiomeric excess. canterbury.ac.nz

Use of Chiral Auxiliaries: Enantioenriched 5-monosubstituted hydantoins can themselves serve as chiral auxiliaries to direct diastereoselective reactions. canterbury.ac.nz

The following table summarizes key findings in the stereoselective synthesis of 5-substituted hydantoins.

Table 2: Methods for Stereoselective Synthesis of 5-Substituted Hydantoins
Method Precursors Catalyst/Reagent Enantiomeric Excess (ee) / Ratio (e.r.) Reference
Asymmetric Hydrogenation Prochiral 5-alkylidenehydantoins Rhodium-phosphine complex Up to 97% ee canterbury.ac.nz
Asymmetric Hydrogenation Prochiral 5-alkylidenehydantoins Iridium-phosphine complex Up to 98% ee canterbury.ac.nz
Chiral Acid Catalysis Glyoxals and ureas Chiral Phosphoric Acid Up to 98:2 e.r. canterbury.ac.nz

Advanced Functional Group Interconversions on Hydantoin Scaffolds

Functional group interconversions (FGIs) are crucial for diversifying the hydantoin scaffold to explore structure-activity relationships. ucd.ieorganic-chemistry.org These transformations can be performed on the hydantoin ring itself or on its substituents.

On the Hydantoin Ring:

N-Halogenation: The nitrogen atoms can be halogenated using reagents like chlorine or bromine in alkaline solution to form N-halo hydantoins. thieme-connect.de These compounds are useful as oxidizing and halogenating agents. thieme-connect.de

Hydrolysis: The amide bonds within the hydantoin ring can be hydrolyzed under harsh acidic or basic conditions to yield α-amino acids. thieme-connect.dewikipedia.org

Reduction: The carbonyl groups can be partially or fully reduced, although this can sometimes lead to ring cleavage.

On C-5 Substituents:

Conversion of Methylene to Other Groups: 5-Methylenehydantoins can be converted into 5-aminomethyl-substituted or 5-amino-5-methyl-disubstituted hydantoins through regioselective transformations. nih.gov

Displacement Reactions: 5-(Bromomethylene)hydantoins, prepared from bromopyruvic acid, can react with various nucleophiles (nitrogen, phosphorus, sulfur, carbon) via addition-elimination to introduce diverse substituents at the methylene position. researchgate.net

Phosphorylation: Hydantoins can undergo bromination followed by phosphorylation to yield 5-phosphono-hydantoin esters. researchgate.net

The following table provides examples of functional group interconversions on hydantoin derivatives.

Table 3: Examples of Functional Group Interconversions on Hydantoins
Starting Material Reagent(s) Product Transformation Type
Hydantoin Cl₂ or Br₂, alkaline solution N-Halo Hydantoin N-Halogenation
5-Methylenehydantoin Various amines 5-Aminomethyl-substituted hydantoin Addition to exocyclic double bond
5-(Bromomethylene)hydantoin Nitrogen, sulfur, or carbon nucleophiles 5-(Substituted-methylene)hydantoin Addition-Elimination

Biological Activities and Proposed Molecular Mechanisms of Action

Receptor Modulation and Ligand Binding Profile

Cannabinoid Receptor (CB1) Antagonism and Inverse Agonism

Derivatives of imidazolidine-2,4-dione have been identified as ligands for the human CB1 cannabinoid receptor. ucl.ac.be Specifically, 1,3,5-triphenylimidazolidine-2,4-dione derivatives and their thio-isosteres have shown notable affinity and selectivity for the CB1 receptor. nih.gov Functional assays, such as [³⁵S]-GTPγS binding studies, have revealed that these compounds possess inverse agonist properties at the CB1 receptor. nih.gov Inverse agonists are distinct from neutral antagonists in that they inhibit the receptor's basal, or constitutive, activity in the absence of an agonist.

Interestingly, some studies have shown that the functional activity of these derivatives can be dependent on the experimental model used. For example, certain 5,5'-di(p-bromophenyl)-imidazolidinedione derivatives were found to act as neutral antagonists in rat cerebellum homogenates, where they competitively inhibited agonist-induced [³⁵S]GTPγS binding but did not affect basal binding. nih.gov However, in CHO cells expressing human CB1 receptors, these same compounds behaved as inverse agonists, decreasing the basal [³⁵S]GTPγS binding. nih.gov This suggests that these imidazolidinedione derivatives can exhibit different activities, from neutral antagonism to inverse agonism, depending on the specific receptor environment and species. nih.gov

Serotonin Transporter (SERT) and Serotonin Receptor (5-HT1A, 5-HT2A) Affinity

The imidazolidine-2,4-dione scaffold has been a key component in the development of ligands for the serotonin system. The level of serotonin (5-HT) in the central nervous system is regulated by the serotonin transporter (SERT), which mediates the reuptake of serotonin from the synaptic cleft. nih.gov

Studies on arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have demonstrated significant affinity for serotonin receptors. The majority of these derivatives displayed high affinity for 5-HT1A receptors, with Kᵢ values in the range of 23–350 nM. nih.gov Some of these compounds also exhibited notable affinity for 5-HT2A receptors. nih.gov Computer-aided ligand design has been employed to develop imidazolidine-2,4-dione derivatives with dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT). researchgate.net This dual activity is a target for the development of treatments for conditions involving serotonergic abnormalities, such as depression and anxiety. nih.govresearchgate.net

Receptor/TransporterAffinity Range (Kᵢ) of Imidazolidine-2,4-dione Derivatives
5-HT1A Receptor23–350 nM nih.gov
5-HT2A ReceptorSignificant affinity reported for some derivatives nih.gov
Serotonin Transporter (SERT)Investigated as dual ligands with 5-HT1A researchgate.net

Selective Androgen Receptor Modulation (SARM)

Selective Androgen Receptor Modulators (SARMs) are a class of compounds that exhibit tissue-selective activation of the androgen receptor (AR). nih.gov This allows them to promote the beneficial anabolic effects of androgens in tissues like muscle and bone while having reduced effects on reproductive tissues such as the prostate. wikipedia.orgnih.gov The imidazolidine-2,4-dione structure has been identified as a scaffold for novel SARM compounds. researchgate.net

SARMs function by binding to the androgen receptor, causing it to translocate to the nucleus where the SARM-AR complex acts as a transcriptional regulator. nih.gov The tissue selectivity of SARMs is believed to arise from the specific conformational changes induced in the AR upon ligand binding. caldic.com This unique conformation modulates the surface topology of the receptor, which in turn affects its interaction with other proteins known as coregulators. nih.govcaldic.com Because the expression of these coregulatory proteins varies between different tissues, SARMs can selectively promote gene expression in a tissue-dependent manner, acting as agonists in some tissues (like muscle) and partial agonists or antagonists in others (like the prostate). nih.govwikipedia.org

Molecular and Cellular Interaction Mechanisms

At the molecular level, imidazolidine-2,4-dione derivatives have been shown to interact with fundamental cellular components and processes, including nucleic acids and key protein-protein interactions that regulate cell fate.

DNA Binding Interactions: Analysis of Intercalation, Groove Binding, and Electrostatic Modes

While not extensively documented for 5-(Methoxymethyl)imidazolidine-2,4-dione itself, related heterocyclic dione (B5365651) structures have been studied for their ability to interact with DNA. These interactions are crucial for understanding potential anticancer mechanisms. Studies on ferrocene-containing thiazolidine-2,4-dione derivatives, which are structurally similar to imidazolidine-2,4-diones, revealed that these compounds can bind to the minor groove of DNA. In silico docking analyses and competitive DNA binding assays confirmed this mode of interaction.

Other investigations into imidazolidine-based derivatives have shown that they can bind to double-stranded DNA through a mixed mode of interactions. This includes non-covalent interactions such as electrostatic forces, groove binding, and potential intercalation between DNA base pairs. The specific interaction can involve the formation of hydrogen bonds with DNA base pairs, contributing to the stability of the compound-DNA complex.

Modulation of Protein-Protein Interactions (e.g., B-cell lymphoma-2, Kinesin Spindle Proteins, Tubulin Polymerization)

The modulation of protein-protein interactions is a critical mechanism for controlling cellular processes like apoptosis and mitosis.

B-cell lymphoma-2 (Bcl-2): The anti-apoptotic proteins of the B-cell lymphoma-2 (Bcl-2) family are significant targets in cancer therapy. A series of imidazolidine-2,4-dione derivatives have been specifically designed and synthesized to act as inhibitors of these anti-apoptotic Bcl-2 proteins. nih.gov Certain compounds from these series demonstrated effective growth-inhibitory effects on cancer cell lines. nih.gov Similarly, related thiazolidine-2,4-dione derivatives have been developed as dual inhibitors of Bcl-2 and Mcl-1, another anti-apoptotic protein. nih.gov

Kinesin Spindle Proteins (KSP): KSP is a motor protein essential for the formation of the bipolar spindle during mitosis, making it a target for anticancer drugs. mdpi.com Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and ultimately cell death. mdpi.comnih.gov While various heterocyclic compounds, such as 3,5-diaryl-4,5-dihydropyrazoles, have been identified as potent and selective KSP inhibitors that bind to an allosteric pocket, a direct inhibitory role for imidazolidine-2,4-dione derivatives on KSP is not well-documented in the available literature. nih.govdrugbank.com

Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for maintaining cell structure and for chromosome segregation during mitosis. A novel hydantoin (B18101) (imidazolidine-2,4-dione)-bridged analogue of the natural tubulin inhibitor Combretastatin A-4 was found to potently inhibit tubulin polymerization, block the cell cycle in the G2/M phase, and induce apoptosis. researchgate.net Furthermore, a derivative of the related 2,4-thiazolidinedione scaffold was discovered to be a dual inhibitor of the β-catenin/TCF4 interaction and tubulin polymerization. nih.gov This compound disorganized the microtubule network and arrested the cell cycle at the G2/M phase. nih.gov

Proposed Binding Modes with Specific Biological Targets

Cannabinoid Receptor (CB1): Molecular modeling studies have been conducted to understand the binding mode of 1,3,5-triphenylimidazolidine-2,4-dione derivatives within the CB1 receptor. nih.gov These in silico analyses help to delineate the specific interactions between the ligand and amino acid residues in the receptor's binding pocket, providing a rationale for the observed affinity and inverse agonist activity.

Serotonin Transporter (SERT): The interaction of ligands with SERT is complex. The transporter protein co-transports serotonin along with sodium (Na⁺) and chloride (Cl⁻) ions across the plasma membrane. nih.gov Ligands based on the imidazolidine-2,4-dione structure are proposed to interact with this transport system, though the precise binding mode and how it interferes with the formation of the transporter-substrate-ion complex requires further detailed structural studies.

Androgen Receptor (AR): The binding of SARM ligands, including those with an imidazolidine-2,4-dione core, to the androgen receptor is a highly specific process. The ligand settles into the ligand-binding domain of the AR, inducing a distinct conformational change. nih.gov This altered conformation dictates which coregulator proteins (coactivators or corepressors) can bind to the receptor's surface. nih.govcaldic.com This differential recruitment of coregulators in various cell types is the proposed molecular basis for the tissue-selective activity of SARMs. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

The biological activities of this compound and its analogues are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies, which explore how chemical structure relates to biological effect, have provided valuable insights into the design of more potent and selective compounds. These studies typically involve systematic modifications of the core imidazolidine-2,4-dione (hydantoin) scaffold and observing the resulting changes in biological activity.

Impact of C5 Substitution on Biological Activity

The substituent at the C5 position of the imidazolidine-2,4-dione ring plays a pivotal role in determining the pharmacological profile of these compounds. Research has consistently shown that the nature, size, and stereochemistry of the C5-substituent can significantly influence the type and potency of biological activity.

For instance, in the realm of anticonvulsant agents, the presence of specific groups at the C5 position is a well-established determinant of efficacy. Studies on a range of 5-substituted hydantoins have revealed that lipophilicity and the potential for hydrogen bonding of the C5-substituent are critical parameters.

A key study investigating alkoxymethyl derivatives of hydantoins demonstrated that these substituents are compatible with anticonvulsant activity. Specifically, 3-methoxymethyl-5-ethyl-5-phenylhydantoin was found to be effective against both maximal electroshock and pentylenetetrazole-induced seizures nih.gov. This suggests that the presence of an ether linkage at the C5 position can contribute favorably to the anticonvulsant profile. While this study did not specifically test this compound, the findings for structurally related compounds indicate that the methoxymethyl group is a promising substituent for conferring anticonvulsant properties.

The general SAR for C5-substituted hydantoins as anticonvulsants suggests that a combination of steric bulk and appropriate electronic properties is necessary. The methoxymethyl group in this compound provides a degree of flexibility and polarity that may facilitate interactions with biological targets.

The following table summarizes the impact of various C5-substituents on the anticonvulsant activity of hydantoin derivatives, drawing from broader SAR studies.

C5-SubstituentGeneral Impact on Anticonvulsant ActivityKey Structural Features
Alkyl/Aryl GroupsOften essential for activity, with specific groups conferring potency against different seizure types.Lipophilicity and steric bulk are critical. Aromatic rings are common in potent anticonvulsants.
Alkoxymethyl Groups Can confer broad-spectrum anticonvulsant activity. The ether oxygen may act as a hydrogen bond acceptor, influencing binding to biological targets.
Acyloxymethyl GroupsAlso associated with anticonvulsant effects.The ester linkage can influence metabolic stability and pharmacokinetic properties.

Influence of N-Substitution Patterns on Receptor Affinity and Enzyme Inhibition

Substitution at the N1 and N3 positions of the imidazolidine-2,4-dione ring provides another avenue for modulating the pharmacological properties of these compounds. The introduction of various substituents on the nitrogen atoms can significantly alter receptor affinity, enzyme inhibitory activity, and pharmacokinetic profiles.

N1-Substitution: Alkylation or arylation at the N1 position can have varied effects depending on the specific substituent and the biological target. In some cases, N1-substitution can enhance potency. For example, in a series of hydantoin derivatives, the introduction of a methyl group at the N1 position was found to be compatible with anticonvulsant activity nih.gov.

N3-Substitution: The N3 position is also a critical site for modification. N3-substitution can influence the compound's interaction with receptors and enzymes. For instance, studies on anticonvulsant hydantoins have shown that the introduction of small alkyl groups or acetoxymethyl groups at the N3 position can be beneficial for activity nih.gov. Specifically, 3-acetoxymethyl-5-ethyl-5-phenylhydantoin displayed good activity against maximal electroshock seizures nih.gov.

The nature of the N-substituent can also impact the mechanism of action. For example, in the context of enzyme inhibition, the N-substituent can extend into specific binding pockets of the target enzyme, leading to enhanced inhibitory potency.

The following table outlines the general influence of N-substitution patterns on the biological activity of hydantoin derivatives.

N-Substitution PatternGeneral Impact on Biological ActivityExamples of Favorable Substituents
N1-AlkylationCan modulate potency and pharmacokinetic properties.Small alkyl groups (e.g., methyl).
N3-Alkylation/AcylationOften enhances anticonvulsant activity and can influence enzyme inhibition.Methoxymethyl, Acetoxymethyl.
N1,N3-DisubstitutionCan lead to potent compounds, with the specific combination of substituents being crucial.Bis(methoxymethyl) substitution has been shown to be effective in some hydantoin series nih.gov.

Quantitative Structure-Activity Relationships (QSAR) Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogues.

While specific QSAR models for this compound are not extensively reported in the literature, the general principles of QSAR have been widely applied to the broader class of hydantoin derivatives, particularly in the development of anticonvulsant drugs.

A typical QSAR study for hydantoin analogues would involve the following steps:

Data Set Compilation: A series of hydantoin derivatives with known biological activities (e.g., anticonvulsant ED50 values) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Quantifying the distribution of electrons.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a series of this compound analogues, a QSAR model could help to identify the key structural features that are most important for a particular biological activity. For example, a model might reveal that a specific range of lipophilicity and a certain electronic charge on the ether oxygen of the methoxymethyl group are crucial for optimal anticonvulsant activity.

The following table provides an overview of common descriptors used in QSAR studies of hydantoin derivatives and their potential relevance for activity prediction.

Descriptor TypeExample DescriptorPotential Relevance for this compound Analogues
Physicochemical LogP (Lipophilicity)Crucial for blood-brain barrier penetration in CNS-active compounds.
Electronic Dipole MomentCan influence interactions with polar residues in a binding site.
Topological Wiener IndexRelates to molecular branching and size.
Geometrical Molecular Surface AreaImportant for steric fit within a receptor or enzyme active site.

The development of robust QSAR models for this compound and its analogues would be a valuable step in the rational design of new therapeutic agents based on this scaffold.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations of Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools for predicting how a ligand like 5-(Methoxymethyl)imidazolidine-2,4-dione might interact with a biological target. This process involves creating a three-dimensional model of the ligand and fitting it into the binding site of a target protein. youtube.com For the broader class of hydantoin (B18101) derivatives, these techniques have been extensively applied to understand their therapeutic potential.

Docking studies on hydantoin analogues have been performed against various receptors, including Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key target in anti-diabetic drug discovery. researchgate.netsciforum.net These simulations help identify crucial interactions, such as hydrogen bonds formed by the hydantoin ring's NH and C=O groups, which are essential for binding affinity. nih.govthieme-connect.com For instance, in studies of similar thiazolidinedione derivatives, the acidic head group was found to form key hydrogen bonds with amino acid residues like Serine and Arginine in the PPARγ binding pocket. nih.gov Similarly, docking studies of hydantoin-based compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been used to explore potential anticancer agents, with the hydantoin motif often occupying the hinge region of the receptor's active site. nih.gov

These computational experiments provide a "binding score," which estimates the binding free energy (ΔG) and predicts the strength of the ligand-receptor interaction. While no specific docking studies for this compound are publicly documented, the principles derived from its analogues are directly applicable.

Table 1: Representative Docking Study Findings for Hydantoin and Thiazolidinedione Scaffolds

Compound Class Target Receptor Key Interacting Residues (Example) Predicted Binding Energy (Example) Reference
Thiazolidine-2,4-diones PPARγ Ser289, Arg288, Cys285 -94.38 kcal/mol nih.gov
Benzylidene-imidazolidine-2,4-diones PPARγ Not specified Higher than lead compound researchgate.net

This table presents illustrative data from studies on analogous compounds to demonstrate the application and findings of docking simulations.

Molecular Dynamics Simulations to Elucidate Binding Modes and Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-target complex. nih.gov MD simulations track the movements and interactions of every atom in the system over time, offering insights into the stability of the binding pose predicted by docking. nih.gov

For scaffolds related to this compound, MD simulations have been crucial. They can confirm whether the initial docked position is stable or if the ligand shifts to a more favorable conformation. nih.gov These simulations are used to calculate parameters like the Root Mean Square Deviation (RMSD) of the ligand, which indicates its stability within the binding pocket. A stable RMSD suggests a strong and sustained interaction. Such studies have been used to validate the binding of hydantoin and thiazolidinedione derivatives to targets like prolyl hydroxylase and PPARγ. nih.govnih.gov The results help to understand the dynamic behavior of the complex and the durability of key interactions, such as hydrogen bonds, in a simulated physiological environment. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound. researchgate.netepstem.net These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of a molecule's reactivity and interaction capabilities.

Studies on the hydantoin ring system have used DFT methods like B3LYP to calculate fundamental properties. researchgate.net This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. For the hydantoin scaffold, these maps typically show negative potential around the carbonyl oxygens (C=O), indicating their role as hydrogen bond acceptors, and positive potential near the nitrogen-bound hydrogens (N-H), highlighting their function as hydrogen bond donors. nih.govthieme-connect.comepstem.net

Conformational Analysis and Tautomerism Studies of Hydantoin Derivatives

The hydantoin ring, the core of this compound, is conformationally flexible and can exhibit tautomerism. researchgate.netnih.gov Theoretical studies are essential for understanding the different spatial arrangements (conformations) and isomeric forms (tautomers) the molecule can adopt.

In silico conformational analyses of hydantoin-based peptidomimetics have shown their ability to adopt secondary structures similar to α-helices and β-turns. nih.govacs.org These conformations are often stabilized by intramolecular hydrogen bonds involving the carbonyl groups and amide protons of the hydantoin ring. acs.orgresearchgate.net Molecular modeling suggests that an open α-helix conformation may be slightly favored, while solution and solid-state studies indicate a preference for a closed β-turn conformation. nih.govnih.gov

Tautomerism, the interconversion between structural isomers through proton migration, is another key feature of hydantoins. Theoretical studies using DFT methods have investigated the relative stability of different tautomeric forms in the gas phase and in various solvents. researchgate.net These calculations show that while the energy barriers for interconversion can be high in the gas phase, the presence of a solvent like water can have a catalytic effect, significantly lowering the energy barriers. researchgate.net

Table 2: Summary of Conformational and Tautomeric Studies on Hydantoin Derivatives

Study Type Method(s) Key Findings Reference
Conformational Analysis Molecular Modeling, NMR, CD, FTIR, X-ray Capable of forming α-helix and β-turn like structures; stabilized by intramolecular H-bonds. nih.govnih.govacs.org

In Silico Screening and Rational Drug Design Strategies (e.g., Core Hopping)

The hydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This makes it an excellent candidate for in silico screening and rational drug design. In these approaches, large virtual libraries of hydantoin derivatives can be rapidly screened against a target of interest using docking simulations to identify potential hits. youtube.com

Rational drug design strategies have been applied to hydantoin derivatives to optimize their binding affinity and selectivity. For example, one study on a D-hydantoinase enzyme used homology modeling to identify key amino acids in the substrate-binding site. nih.gov By mutating these residues, researchers were able to rationally engineer the enzyme to better accommodate bulky hydantoin derivatives. nih.gov Another strategy involves Quantitative Structure-Activity Relationship (QSAR) modeling, where a statistical relationship between the chemical structure of hydantoin derivatives and their biological activity is established. nih.gov This model can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent molecules. nih.gov These computational strategies accelerate the discovery of new therapeutic agents based on the versatile hydantoin core.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Techniques for Characterization

Spectroscopy is fundamental to determining the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to reveal signals for the protons in the methoxymethyl group (-CH₂-O-CH₃), the proton at the C5 position of the hydantoin (B18101) ring, and the two N-H protons. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons (C2 and C4), the C5 carbon, and the carbons of the methoxymethyl substituent. The chemical shifts of the carbonyl carbons are typically found significantly downfield.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-(Methoxymethyl)imidazolidine-2,4-dione, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Typically observed as a broad band in the region of 3200-3400 cm⁻¹.

C-H stretching: From the alkane-like methoxymethyl group, expected just below 3000 cm⁻¹.

C=O stretching: Strong, sharp absorptions for the two carbonyl groups of the dione (B5365651) structure, typically in the range of 1700-1780 cm⁻¹. The presence of two distinct carbonyl peaks can sometimes be observed.

C-O stretching: An absorption corresponding to the ether linkage in the methoxymethyl group, usually found in the 1000-1250 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), corresponding to the mass of the intact molecule. The fragmentation pattern can offer clues about the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the exact elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to generate ions for mass analysis with minimal fragmentation, often showing adducts like [M+H]⁺ or [M+Na]⁺.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would confirm the connectivity of all atoms and provide precise data on bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography on a single crystal of one enantiomer allows for the determination of the absolute stereochemistry (R or S configuration) at the C5 stereocenter. It would also reveal the conformation of the five-membered ring and the orientation of the methoxymethyl substituent, as well as how the molecules pack together in the crystal lattice.

Chromatographic Techniques for Separation, Isolation, and Purity Determination (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A sample of the compound would be analyzed using a suitable column (e.g., a reversed-phase C18 column) and mobile phase. A pure sample should ideally result in a single, sharp peak in the chromatogram. The retention time is a characteristic property under specific conditions. HPLC can also be used on a larger scale (preparative HPLC) for purification.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. Similar to HPLC, a pure sample would produce a single peak, and the method can be coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.

Applications Beyond Direct Biological Targeting

Role as Synthetic Intermediates in Complex Molecule Synthesis (e.g., Peptide Synthesis)

The hydantoin (B18101) scaffold, the core of 5-(methoxymethyl)imidazolidine-2,4-dione, is a recognized precursor in the synthesis of α-amino acids. researchgate.net The hydrolysis of hydantoins can yield amino acids, a fundamental process in organic synthesis. nih.gov Specifically, the nature of the substituent at the C5 position of the hydantoin ring dictates the resulting amino acid.

While direct evidence for the use of this compound as an intermediate in peptide synthesis is not extensively documented in publicly available research, the synthesis of novel dipeptide mimetics incorporating a 5,5-dimethylhydantoin (B190458) moiety has been reported. researchgate.net This suggests the potential for incorporating the hydantoin ring structure into peptide chains to create modified peptides with unique properties. Furthermore, a method for the solid-phase synthesis of hydantoins has been developed, which could be adapted for the inclusion of hydantoin-based structures within a peptide sequence. nih.gov A patented method also describes the targeted synthesis of peptide products featuring N-terminal hydantoin groups via solid-phase peptide synthesis, indicating the relevance of hydantoin derivatives in creating complex peptide structures. youtube.com

The reactivity of the hydantoin ring allows for various chemical modifications, making it a versatile building block. thieme-connect.de The synthesis of enantiomerically pure, systematically substituted hydantoins has been demonstrated as a route to creating structural scaffolds for peptidomimetics. acs.org

Applications in Materials Science (e.g., Production of Resins and Plastics)

The imidazolidine-2,4-dione structure is a component in the development of advanced materials. Various 5,5-disubstituted hydantoins are fundamental to a new generation of high-temperature stable, weatherproof epoxy resins. researchgate.net Additionally, hydantoin and its derivatives have been utilized as monomers in the synthesis of condensation polymers. researchgate.net

A notable example is the polymerization of 5,5-dimethylhydantoin with formaldehyde, which has a registered CAS number (26811-08-5), indicating its use in polymer chemistry. nih.gov The potential for this compound to act as a monomer is plausible due to the reactivity of the hydantoin ring and the presence of the methoxymethyl group, which could potentially be functionalized. For instance, related compounds like 5-hydroxymethylfurfural (B1680220) derivatives have been used to synthesize poly(β-thioether esters) through polymerization. rsc.org The structural similarity suggests that 5-(hydroxymethyl)imidazolidine-2,4-dione, a closely related compound, could also be a candidate for polymerization.

The general class of hydantoins is recognized for its utility as a stabilizing agent in polymer industries, further highlighting the role of this chemical family in materials science. rsc.org

Catalytic Applications in Organic Transformations

While specific catalytic applications for this compound are not well-documented, the broader class of hydantoin derivatives has been explored in catalysis. For instance, a chiral diarylketone has been used to catalyze the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones. organic-chemistry.org This demonstrates the potential for the hydantoin scaffold to be involved in catalytic processes, particularly in stereoselective transformations.

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to be effective for the C5-selective alkylation of hydantoins. acs.org Although the hydantoin itself is the substrate in this case, it highlights the chemical environment of the hydantoin ring and its susceptibility to catalytic manipulation. The development of an asymmetric version of this reaction using a chiral phase-transfer catalyst was also explored, suggesting the potential for creating chiral hydantoin-based catalysts or ligands for asymmetric synthesis. acs.org

Agrochemistry Applications (e.g., Herbicidal and Fungicidal Agents)

The hydantoin scaffold is a known pharmacophore in agrochemicals, with derivatives exhibiting both herbicidal and fungicidal properties. researchgate.netacs.org

Herbicidal Activity:

Several studies have demonstrated the herbicidal potential of hydantoin derivatives. Research into new imidazolidinedione derivatives has shown that modifications to the substituents on the ring system can lead to significant herbicidal activity. researchgate.net For instance, a study on hydantoin derivatives with an amide subgroup found that some compounds exhibited interesting herbicidal activities, acting as protoporphyrinogen (B1215707) IX oxidase inhibitors. researchgate.net One compound, in particular, showed superior herbicidal activity against problematic weeds like Digitaria sanguinalis and Aeschynomene indica when compared to the reference compound fluthiacet-methyl. researchgate.net

A structurally related compound, methiozolin, which contains a benzyloxymethyl group, is a commercial turf herbicide, indicating that alkoxymethyl substituents at the 5-position can confer potent herbicidal properties. researchgate.net Another study on 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters showed that some of these compounds exhibit good herbicidal activity against various weeds. acs.org For example, certain derivatives showed significant efficacy against Stellaria media, Echinochloa crus-galli, and Setaria viridis at an application rate of 1,000 g/ha. acs.org

The following table summarizes the herbicidal activity of selected 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters against common weeds.

CompoundEfficacy against Stellaria media (%)Efficacy against Echinochloa crus-galli (%)Efficacy against Setaria viridis (%)
6-16 60--
6-28 -5050
Data from a greenhouse test at a rate of 1,000 g/ha. acs.org

Fungicidal Activity:

The fungicidal properties of hydantoin derivatives have also been investigated. A study on the preparation and fungicidal activity of 5-substituted hydantoins and their 2-thio analogs tested these compounds against various fungi. acs.org While the specific activity of this compound was not reported, the study provides a framework for understanding the structure-activity relationships of this class of compounds.

Another study synthesized a series of 5-imino-4-thioxoimidazolidin-2-one derivatives and evaluated their antibacterial and antifungal activities. nih.gov Some of these compounds displayed significant activity against Candida albicans. nih.gov Research on 5-imidazolinone derivatives also revealed that the introduction of certain functional groups enhanced their antifungal activities. rsc.org

The following table presents the minimum inhibitory concentration (MIC) values for selected 5-imino-4-thioxoimidazolidin-2-one derivatives against Candida albicans.

CompoundMIC (µg/mL) against Candida albicans
Derivative A >500
Derivative B 125
Derivative C 62.5
Illustrative data based on findings for imidazolidine (B613845) derivatives. nih.gov

These findings underscore the potential of the imidazolidine-2,4-dione scaffold, and by extension this compound, as a valuable starting point for the development of new agrochemical agents.

Future Research Directions and Translational Perspectives for this compound

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, present in a variety of pharmaceuticals. jscimedcentral.comjddtonline.info The specific compound, this compound, represents a derivative with potential for further investigation. The future of research on this and related compounds is geared towards enhancing synthetic efficiency, uncovering new biological roles, and translating laboratory findings into tangible applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Methoxymethyl)imidazolidine-2,4-dione and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, derivatives of imidazolidinediones can be prepared by reacting aldehydes with thiazolidinediones in ethanol under reflux, using piperidine as a catalyst (modified from ). Alkylation steps, such as introducing substituents via bromoethyl intermediates (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one), are also common, as seen in hydantoin derivative syntheses (yields: 25–45%) . Solvent choice (e.g., ethanol, DMF) and reaction time (24–48 hrs) significantly influence yield .

Q. Which spectroscopic and analytical techniques are used for structural characterization?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Essential for confirming substituent positions and stereochemistry. Coupling constants in ¹H NMR help identify geometric isomers (e.g., E/Z configurations) .
  • HRMS/UPLC-MS : Validates molecular weight and purity (>95% by HPLC) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length = 0.002 Å, R factor = 0.064) .

Q. How is compound purity assessed during synthesis?

  • Methodological Answer : Purity is verified via HPLC (e.g., 95.5% purity in intermediate steps) and thin-layer chromatography (TLC). Recrystallization from methanol or ethanol is standard for removing impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Catalyst screening : Piperidine enhances condensation efficiency, while Lewis acids (e.g., ZnCl₂) may accelerate alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, whereas ethanol minimizes side reactions .
  • Temperature control : Reflux (~80°C) balances reaction rate and decomposition risk .
    • Data-Driven Example : Adjusting aldehyde stoichiometry (1.5 eq.) increased yields from 25% to 45% in hydantoin derivatives .

Q. What mechanistic insights explain its reactivity in oxidation or substitution reactions?

  • Methodological Answer :

  • Oxidation : The methoxymethyl group may stabilize intermediates during oxidation to form quinone-like structures, as observed in iodophenyl derivatives .
  • Substitution : Nucleophilic attack at the imidazolidinedione core is influenced by electron-withdrawing substituents. For example, iodine in 5-[(4-hydroxy-3-iodophenyl)methylene] derivatives facilitates nucleophilic substitution with amines or thiols .

Q. How do researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Control experiments : Compare activity against reference standards (e.g., known antioxidants or antimicrobials) .
  • Purity validation : Ensure compounds are >98% pure (via HPLC) to exclude impurity-driven artifacts .
  • Bioassay standardization : Use consistent cell lines (e.g., E. coli for antimicrobial tests) and replicate experiments (n ≥ 3) .

Q. What computational tools support structural and thermodynamic analysis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts optimized geometries and reaction pathways. PubChem’s computed data (e.g., InChI keys, SMILES) validate experimental structures .
  • Molecular docking : Screens binding affinity to biological targets (e.g., enzymes in antimicrobial pathways) .

Q. How to design in vivo studies for metabolic stability assessment?

  • Methodological Answer :

  • Solubility optimization : Prepare stock solutions in DMSO (≤5% v/v) and dilute with saline for IP/IV administration .
  • Pharmacokinetic profiling : Monitor plasma concentration via LC-MS/MS at intervals (0, 1, 3, 6 hrs post-dose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methoxymethyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(Methoxymethyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.